methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a five-membered ring structure with two adjacent nitrogen atoms, serves as a core element in various chemical reactions and applications.
Mechanism of Action
Mode of Action
It’s known that pyrazole derivatives can interact with multiple receptors, which could lead to various biological effects . A molecular simulation study suggested that a related compound had a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This could potentially be a mode of action for Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, but further studies are needed to confirm this.
Biochemical Pathways
Pyrazole derivatives are known to have diverse biological activities, suggesting they may affect multiple biochemical pathways
Result of Action
Pyrazole derivatives are known to have diverse biological activities, suggesting that they may have multiple molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly and cost-effective methods. The use of resinous, nontoxic, and thermally stable catalysts such as Amberlyst-70 is one such example . These methods not only simplify the reaction workup but also offer valuable attributes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Chromium (VI) oxide to form carbonyl compounds.
Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include transition-metal catalysts, photoredox catalysts, and specific oxidizing or reducing agents . The reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield carbonyl compounds, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate include other pyrazole derivatives such as:
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones
Uniqueness
What sets this compound apart is its specific structure and reactivity, which make it a valuable intermediate in the synthesis of various complex molecules. Its unique properties and versatile applications in different fields highlight its significance in scientific research and industrial applications .
Properties
IUPAC Name |
methyl 2,5-dimethylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(7(10)11-3)9(2)8-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQGPXFQWUSRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480979 | |
Record name | methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10250-59-6 | |
Record name | methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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